molecular formula C13H11NO5S B353452 [2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid CAS No. 871480-77-2

[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid

Cat. No. B353452
M. Wt: 293.3g/mol
InChI Key: XXOLOJZFFBYCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid” is a chemical compound that belongs to the class of organic compounds known as thiazolidinediones . It has a molecular weight of 175.16 and its empirical formula is C5H5NO4S .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains two carbonyl groups and an acetic acid group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its SMILES string is O=C(SC1CC(O)=O)NC1=O, and its InChI key is NYOCHSASHNVXRM-UHFFFAOYSA-N .

properties

IUPAC Name

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c15-9(8-4-2-1-3-5-8)7-14-12(18)10(6-11(16)17)20-13(14)19/h1-5,10H,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOLOJZFFBYCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C(SC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641288
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid

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